molecular formula C14H10BrN3O2S B11284990 4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11284990
M. Wt: 364.22 g/mol
InChI Key: RRZVGGXWSWEHTK-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: C8H8BrNO\text{C}_8\text{H}_8\text{BrNO}C8​H8​BrNO

    .
  • It contains a benzamide core with a bromine atom substituted at the 4-position and a thiophene-2-ylmethylene group attached to the amide nitrogen.
  • The compound’s structure suggests potential biological activity and interesting properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include boronic acids and palladium catalysts.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, analgesic).

      Industry: Consider its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further studies are needed to elucidate the exact pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still being explored, and further research is essential to fully understand its properties

    Properties

    Molecular Formula

    C14H10BrN3O2S

    Molecular Weight

    364.22 g/mol

    IUPAC Name

    4-bromo-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide

    InChI

    InChI=1S/C14H10BrN3O2S/c15-10-5-3-9(4-6-10)14(19)16-8-12-17-13(18-20-12)11-2-1-7-21-11/h1-7H,8H2,(H,16,19)

    InChI Key

    RRZVGGXWSWEHTK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CSC(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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